Rubidium dihydrogenarsenate

Übersicht

Beschreibung

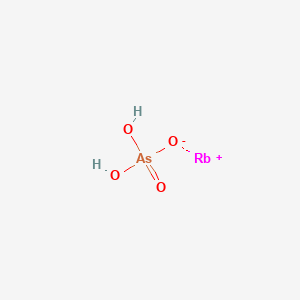

Rubidium dihydrogenarsenate is a white crystalline powder . It is composed of virtually regular tetrahedral [AsO2(OH)2]− anions and Rb+ cations . The product is 99.9% trace metals basis .

Molecular Structure Analysis

The molecular formula of Rubidium dihydrogenarsenate is RbH2AsO4 . The molecular weight is 226.40 . The Infrared Spectrum conforms to the structure .Physical And Chemical Properties Analysis

Rubidium dihydrogenarsenate is a solid substance . It has a melting point of 268 °C . The product is 99.9% trace metals basis .Wissenschaftliche Forschungsanwendungen

Catalysis

Rubidium dihydrogenarsenate can be used as a catalyst in various chemical reactions . Its unique properties make it suitable for promoting certain types of reactions, enhancing the efficiency and selectivity of chemical processes.

Synthesis of Novel Compounds

It has been used in the synthesis of new compounds. For instance, a new iron (III) arsenate, Rb2Fe2O(AsO4)2, with a novel sheet structure, was synthesized from a solution of the corresponding RbH2AsO4 .

Semiconductor Applications

Rubidium dihydrogenarsenate, like other arsenates, has potential applications in the field of semiconductors . Arsenates are often used in the manufacture of semiconductors for various electronic devices.

Doping Agent in Solid-State Devices

Arsenic, a component of Rubidium dihydrogenarsenate, is finding increasing uses as a doping agent in solid-state devices such as transistors . This can alter the electrical properties of the semiconductor, improving its performance in electronic devices.

Research and Laboratory Use

Rubidium dihydrogenarsenate is used in research and laboratory settings due to its unique chemical properties . It can be used in experiments to study its properties and reactions with other substances.

Safety and Hazards

Rubidium dihydrogenarsenate is classified as Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, and Carc. 1A . It is toxic if swallowed or inhaled, may cause cancer, and is very toxic to aquatic life with long-lasting effects . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Wirkmechanismus

Target of Action

Rubidium dihydrogenarsenate (RbH2AsO4) is a compound that primarily targets the arsenic core . The arsenic core plays a crucial role in various chemical reactions, particularly as a catalyst .

Mode of Action

The compound interacts with its targets through its arsenic core . It has been used in the synthesis of a new iron (III) arsenate, Rb2Fe2O(AsO4)2, with a novel sheet structure . This suggests that Rubidium dihydrogenarsenate can interact with other elements and compounds to form new structures.

Biochemical Pathways

For instance, rubidium is a biochemical analog of potassium and can be excreted via the branchial potassium-transporting pathway in certain marine organisms .

Pharmacokinetics

Given its solid form and its potential use as a catalyst , it’s likely that these properties would depend on the specific conditions of use, including the method of administration and the presence of other compounds.

Result of Action

The molecular and cellular effects of Rubidium dihydrogenarsenate’s action are largely dependent on its role as a catalyst in chemical reactions . For example, it has been used to synthesize a new iron (III) arsenate with a novel sheet structure .

Action Environment

The action, efficacy, and stability of Rubidium dihydrogenarsenate can be influenced by various environmental factors. For instance, its efficacy as a catalyst may depend on the presence of other compounds and the specific conditions of the reaction . Its stability could be affected by factors such as temperature, as it has a melting point of 268 °C .

Eigenschaften

IUPAC Name |

dihydrogen arsorate;rubidium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.Rb/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQWDYBVPGQHSA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)(O)[O-].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsH2O4Rb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928699 | |

| Record name | Rubidium dihydrogen arsorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.403 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubidium dihydrogenarsenate | |

CAS RN |

13464-57-8 | |

| Record name | Arsenic acid (H3AsO4), monorubidium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubidium dihydrogen arsorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic acid (H3AsO4), monorubidium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the crystal structure of Rubidium dihydrogenarsenate at room temperature?

A1: At room temperature, Rubidium dihydrogenarsenate (RDA) exists in a paraelectric phase. Its structure is characterized by:

- Anionic units: Virtually regular tetrahedral [AsO2(OH)2]− anions. []

- Cationic units: Rb+ cations. []

- Spatial arrangement: Both anions and cations are located on -4 positions within the crystal lattice. []

- Hydrogen bonding: The [AsO2(OH)2] units are interlinked by O—H⋯O hydrogen bonds, forming a three-dimensional network. The hydrogen atoms within these bonds are disordered between the oxygen atoms. []

- Rb+ channels: Rubidium cations occupy channels that run along the <100> directions of the crystal. Each Rb+ cation is coordinated by eight oxygen atoms, strategically positioned at the vertices of a snub disphenoid. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.